molecular formula C14H20N2O2S B5888453 1-(2,3-dihydro-1H-inden-2-yl)-4-methylsulfonylpiperazine

1-(2,3-dihydro-1H-inden-2-yl)-4-methylsulfonylpiperazine

Cat. No.: B5888453
M. Wt: 280.39 g/mol
InChI Key: YACWPFGBWOAOOK-UHFFFAOYSA-N
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Description

1-(2,3-dihydro-1H-inden-2-yl)-4-methylsulfonylpiperazine is a complex organic compound that features a unique structure combining an indane moiety with a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dihydro-1H-inden-2-yl)-4-methylsulfonylpiperazine typically involves the reaction of 2,3-dihydro-1H-indene with piperazine under specific conditions. The process may include steps such as:

    Formation of the Indane Moiety: This can be achieved through the hydrogenation of indene.

    Coupling with Piperazine: The final step involves coupling the sulfonylated indane with piperazine under controlled conditions, often using a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-dihydro-1H-inden-2-yl)-4-methylsulfonylpiperazine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, potentially converting sulfonyl groups to thiols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, amines.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Thiols.

    Substitution Products: Alkylated piperazine derivatives.

Scientific Research Applications

1-(2,3-dihydro-1H-inden-2-yl)-4-methylsulfonylpiperazine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with various biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.

    Biological Studies: It is used in research exploring its effects on cellular processes and its potential as a therapeutic agent.

Mechanism of Action

The mechanism by which 1-(2,3-dihydro-1H-inden-2-yl)-4-methylsulfonylpiperazine exerts its effects involves interactions with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It can bind to receptors, modulating signal transduction pathways.

    Ion Channel Modulation: The compound may influence ion channel activity, altering cellular excitability.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-amine hydrochloride
  • 2,3-Dihydro-1H-inden-2-yl (methyl)amine hydrochloride
  • [4-(1,3-Dioxo-2,3-dihydro-1H-inden-2-yl)phenoxy]acetic acid

Uniqueness

1-(2,3-dihydro-1H-inden-2-yl)-4-methylsulfonylpiperazine stands out due to its combination of an indane moiety with a piperazine ring, which imparts unique chemical and biological properties

Properties

IUPAC Name

1-(2,3-dihydro-1H-inden-2-yl)-4-methylsulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2S/c1-19(17,18)16-8-6-15(7-9-16)14-10-12-4-2-3-5-13(12)11-14/h2-5,14H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YACWPFGBWOAOOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C2CC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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